molecular formula C19H23N3O3S B5044281 1-(2,5-dimethylphenyl)sulfonyl-N-pyridin-3-ylpiperidine-4-carboxamide

1-(2,5-dimethylphenyl)sulfonyl-N-pyridin-3-ylpiperidine-4-carboxamide

Cat. No.: B5044281
M. Wt: 373.5 g/mol
InChI Key: UAHICKPPBCIFGX-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)sulfonyl-N-pyridin-3-ylpiperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a sulfonyl group attached to a dimethylphenyl ring, a pyridinyl group, and a piperidine carboxamide moiety. Its intricate structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(2,5-dimethylphenyl)sulfonyl-N-pyridin-3-ylpiperidine-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the sulfonyl chloride derivative of 2,5-dimethylphenyl. This intermediate is then reacted with N-pyridin-3-ylpiperidine-4-carboxamide under controlled conditions to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2,5-Dimethylphenyl)sulfonyl-N-pyridin-3-ylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,5-Dimethylphenyl)sulfonyl-N-pyridin-3-ylpiperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylphenyl)sulfonyl-N-pyridin-3-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The pyridinyl and piperidine moieties may enhance binding affinity and specificity. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

1-(2,5-Dimethylphenyl)sulfonyl-N-pyridin-3-ylpiperidine-4-carboxamide can be compared with similar compounds, such as:

    1-(2,5-Dimethylphenyl)sulfonyl-N-phenylpiperidine-4-carboxamide: Similar structure but with a phenyl group instead of a pyridinyl group.

    1-(2,5-Dimethylphenyl)sulfonyl-N-pyridin-2-ylpiperidine-4-carboxamide: Similar structure but with the pyridinyl group attached at a different position.

    1-(2,5-Dimethylphenyl)sulfonyl-N-pyridin-3-ylpiperidine-3-carboxamide: Similar structure but with the carboxamide group attached at a different position on the piperidine ring. The uniqueness of this compound lies in its specific arrangement of functional groups, which can result in distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)sulfonyl-N-pyridin-3-ylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-14-5-6-15(2)18(12-14)26(24,25)22-10-7-16(8-11-22)19(23)21-17-4-3-9-20-13-17/h3-6,9,12-13,16H,7-8,10-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHICKPPBCIFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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